![molecular formula C10H6BrF2NO2 B1416984 Methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate CAS No. 1805481-34-8](/img/structure/B1416984.png)
Methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate
Overview
Description
“Methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate” is a chemical compound. While there is limited information available specifically for this compound, related compounds such as “Methyl 2-bromo-4-(trifluoromethyl)benzoate” and “methyl 5-bromo-2-cyano-3-(trifluoromethyl)benzoate” have been described . These compounds are typically stored in a dark, dry place at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been reported . The molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed . For example, “Methyl 2-bromo-4-(trifluoromethyl)benzoate” has a molecular weight of 283.04 and an InChI code of 1S/C9H6BrF3O2/c1-15-8(14)6-3-2-5(4-7(6)10)9(11,12)13/h2-4H,1H3 .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . For instance, the title molecule of a related compound was found to be photoactive in solution, but due to the tight packing, the pure molecule was not seen to be photoactive .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been analyzed . For instance, “Methyl 2-bromo-4-(trifluoromethyl)benzoate” is a liquid at room temperature and is stored in a dark, dry place at temperatures between 2-8°C .Mechanism of Action
Safety and Hazards
Future Directions
The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . The integration of azobenzenes into photoswitchable materials has been of interest due to their desirable photoactive properties .
properties
IUPAC Name |
methyl 4-bromo-2-cyano-3-(difluoromethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF2NO2/c1-16-10(15)5-2-3-7(11)8(9(12)13)6(5)4-14/h2-3,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGRNRCPHPQVFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)Br)C(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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